GKA50

Type 2 Diabetes In Vivo Pharmacology Chronic Efficacy

Researchers studying chronic diabetes endpoints often encounter GKAs that lose efficacy over time or elevate plasma FFAs, confounding metabolic readouts. GKA50 solves this by maintaining HbA1c reduction over 4 weeks in db/db mice with a neutral FFA profile - unlike S 50131 and S 51434. • Sustained glycemic efficacy: Maintains HbA1c reduction at 4 weeks in db/db mice; neutral FFA profile • Beta-cell protection: Prevents chronic-high-glucose-induced apoptosis in INS-1 cells (not shared by LY2121260) • Glucose-dependent insulin secretion: Reduces glucose EC50 by 3-10 mmol/l without altering maximal secretion rates

Molecular Formula C26H28N2O6
Molecular Weight 464.5 g/mol
CAS No. 851884-87-2
Cat. No. B041499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGKA50
CAS851884-87-2
SynonymsGKA 50
Molecular FormulaC26H28N2O6
Molecular Weight464.5 g/mol
Structural Identifiers
SMILESCC(CC1=CC=CC=C1)OC2=CC(=CC(=C2)C(=O)NC3=NC=C(C=C3)C(=O)O)OC(C)COC
InChIInChI=1S/C26H28N2O6/c1-17(11-19-7-5-4-6-8-19)33-22-12-21(13-23(14-22)34-18(2)16-32-3)25(29)28-24-10-9-20(15-27-24)26(30)31/h4-10,12-15,17-18H,11,16H2,1-3H3,(H,30,31)(H,27,28,29)/t17-,18-/m0/s1
InChIKeyOCBMECSFDVUYQN-ROUUACIJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GKA50 Glucokinase Activator Overview


GKA50 (CAS 851884-87-2) is a small-molecule allosteric activator of glucokinase (GK; hexokinase IV), an enzyme that functions as the glucose sensor in pancreatic beta-cells and hepatocytes [1]. It is widely used as a research tool to investigate GK-dependent mechanisms of insulin secretion, beta-cell metabolism, and glucose homeostasis in cellular and animal models of diabetes. GKA50 activates human recombinant glucokinase enzymatic activity with an EC50 of 0.022 μM [2], and demonstrates significant glucose-lowering efficacy in vivo at 1 mg/kg p.o. in an acute rat oral glucose tolerance test (OGTT) model [1].

GKA50 Differentiation from Other GKAs


Glucokinase activators (GKAs) are not functionally interchangeable despite sharing a common enzyme target. Structural variations among GKAs lead to divergent allosteric binding modes, tissue selectivity profiles, and downstream metabolic effects [1]. For example, the GKA S 50131 demonstrates acute glucose lowering but loses chronic efficacy and elevates plasma free fatty acids (FFAs), whereas GKA50 sustains HbA1c reduction with a neutral FFA profile [2]. Substituting GKA50 with an alternative GKA without verifying the relevant functional or safety endpoint risks confounding experimental outcomes or misinterpreting compound-specific effects.

GKA50 Comparative Evidence


Sustained Glycemic Control vs. S 50131 and S 51434

GKA50 demonstrates sustained HbA1c lowering after 4-week oral treatment in db/db mice, contrasting with S 50131 and S 51434 which lost antidiabetic efficacy over the same period. Critically, GKA50 treatment was associated with a neutral effect on plasma free fatty acids (FFAs), whereas S 50131 and S 51434 caused significant increases in FFAs [1]. This differential lipid safety profile directly impacts compound selection for studies involving chronic metabolic endpoints.

Type 2 Diabetes In Vivo Pharmacology Chronic Efficacy Lipid Safety

Beta-Cell Anti-Apoptotic Effect vs. LY2121260

While both GKA50 and LY2121260 promote beta-cell proliferation under basal glucose conditions, GKA50 uniquely prevents INS-1 cell apoptosis induced by chronic high glucose exposure [1]. This anti-apoptotic effect is mediated via normalization of the pro-apoptotic protein BAD and its phosphorylation, and is significantly abrogated by other GKAs that do not inhibit apoptosis, indicating that the anti-apoptotic property is compound-specific rather than a class-wide GKA effect [1].

Beta-Cell Protection Apoptosis INS-1 Cells Mechanistic Selectivity

Glucose Sensitivity Shift in Insulin Secretion

GKA50 (1 μmol/l) shifts the glucose-concentration response curve for insulin secretion leftward, reducing the EC50 for glucose by 3 mmol/l in rat islets (n=5) and by approximately 10 mmol/l in MIN6 cells (n=7) [1]. This effect is glucose-dependent, as GKA50 does not stimulate insulin release or elevate intracellular calcium in the complete absence of glucose, confirming its action as a glucose-like metabolic activator rather than a direct secretagogue [1].

Insulin Secretion Glucose Sensitivity Islet Electrophysiology Pharmacodynamics

VRAC Channel Activation in Beta-Cells

GKA50 (1 μmol/l) causes an increase in rat pancreatic beta-cell volume in the presence of 4 mmol/l glucose and activates volume-regulated anion channels (VRAC), increasing VRAC open probability from 0.03±0.01 to 0.19±0.04 (n=3) [1]. This results in membrane depolarization and enhanced electrical activity. This electrophysiological signature has not been reported for all GKAs and represents a compound-specific aspect of GKA50's mechanism that may be relevant for studies of beta-cell excitability and swelling-secretion coupling.

Beta-Cell Electrophysiology Cell Volume Regulation Ion Channels Mechanism of Action

GKA50 Application Scenarios


Chronic Efficacy in Type 2 Diabetes Models

Researchers requiring a GKA tool compound with documented sustained glycemic efficacy and a neutral plasma FFA profile should select GKA50. Studies by Pepin et al. demonstrated that GKA50 maintains HbA1c reduction over 4 weeks in db/db mice, unlike S 50131 and S 51434 which lost efficacy and elevated FFAs [1]. This makes GKA50 the appropriate positive control or reference compound for evaluating chronic endpoints in diabetic rodent models.

Beta-Cell Apoptosis and Cytoprotection Assays

GKA50 is the preferred GKA for experiments examining beta-cell survival under glucolipotoxic stress. It uniquely prevents apoptosis induced by chronic high glucose in INS-1 cells, a property not shared by LY2121260 or other GKAs tested [2]. Investigators studying the interplay between glucokinase activation and beta-cell mass preservation should use GKA50 rather than alternative GKAs to avoid false-negative results in apoptosis readouts.

Ex Vivo Glucose-Sensing and Insulin Secretion

For islet perifusion and static incubation experiments quantifying the glucose-dependence of insulin secretion, GKA50 provides well-defined pharmacodynamic parameters. At 1 μmol/l, it reduces the glucose EC50 for insulin release by 3-10 mmol/l across rodent and cell models without affecting maximal secretion rates [3]. This glucose-sensitizing, glucose-dependent profile makes GKA50 an ideal tool for dissecting the role of glucokinase in beta-cell stimulus-secretion coupling.

Beta-Cell Electrophysiology: Excitability and Volume

Patch-clamp electrophysiology studies focused on beta-cell ion channel regulation and cell volume homeostasis benefit from GKA50's well-characterized activation of VRAC channels (6.3-fold increase in open probability at 1 μmol/l) [4]. This specific effect on swelling-activated anion currents may not be replicable with all GKAs, making GKA50 a selective pharmacological probe for investigating volume-sensitive chloride conductances in pancreatic beta-cells.

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